molecular formula C18H21N3O5S B2401451 Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 921520-68-5

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2401451
CAS No.: 921520-68-5
M. Wt: 391.44
InChI Key: OPURBELLLIQJPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles, which are part of the compound’s structure, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Analytical and Spectral Studies

Research has been conducted on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including compounds similar to Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate. These studies explore their antimicrobial activities against both gram-positive and gram-negative bacteria, indicating potential applications in developing antimicrobial agents (Patel, 2020).

Chemical Reactivity and Synthesis

The reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles has been studied, showing the potential for creating a range of substituted products while retaining the furylthiadiazole fragment. This research underscores the chemical versatility of furan-containing compounds in synthesizing novel molecules with potential biological activities (Maadadi et al., 2016).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, related in structure to this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited promising antituberculosis activity and cytotoxicity profiles, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Biological Properties of Piperidine Substituted Derivatives

New piperidine substituted benzothiazole derivatives have been synthesized and assessed for their biological properties. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Shafi et al., 2021).

Antimicrobial and Anticancer Activities

Some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives, originating from the chalcone backbone, exhibited antimicrobial and anticancer activities. These findings suggest the potential of furan-containing compounds in developing therapeutic agents for treating various diseases (Zaki et al., 2018).

Mechanism of Action

Target of Action

The compound Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various biological effects depending on the specific targets involved.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting they may have favorable ADME properties that allow them to reach their targets and exert their effects .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

ethyl 1-[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-25-17(24)12-5-7-21(8-6-12)15(22)10-13-11-27-18(19-13)20-16(23)14-4-3-9-26-14/h3-4,9,11-12H,2,5-8,10H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURBELLLIQJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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